2-Chloro-5-(3,5-dimethoxybenzoyl)pyridine
Overview
Description
“2-Chloro-5-(3,5-dimethoxybenzoyl)pyridine” is a chemical compound with the molecular formula C14H12ClNO3 . It has a molecular weight of 277.71 . The IUPAC name for this compound is (6-chloro-3-pyridinyl)(3,5-dimethoxyphenyl)methanone .
Molecular Structure Analysis
The molecular structure of “2-Chloro-5-(3,5-dimethoxybenzoyl)pyridine” consists of a pyridine ring attached to a benzoyl group, which in turn is attached to two methoxy groups . The InChI code for this compound is 1S/C14H12ClNO3/c1-18-11-5-10(6-12(7-11)19-2)14(17)9-3-4-13(15)16-8-9/h3-8H,1-2H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Chloro-5-(3,5-dimethoxybenzoyl)pyridine” include a molecular weight of 277.71 .Scientific Research Applications
Synthesis and Characterization
- Synthesis of Heterocyclic Systems : Utilized as a synthetic intermediate, 2-Chloro-5-(3,5-dimethoxybenzoyl)pyridine is instrumental in the construction of various heterocyclic systems. These systems, linked with furo[3,2-g]chromene (khellin) moiety, show potential in antimicrobial and anticancer activities (Ibrahim et al., 2022).
Chemical Synthesis and Reactions
- Esterification and Etherification Processes : In the synthesis of pyridin-ylmethyl 3,5-bis(pyridin-ylmethoxy)benzoate, this compound is involved in reactions that include esterification and etherification, showcasing its versatility in chemical synthesis (Wang Xiu-jian, 2009).
- Cyclopalladated Complexes Formation : Its use in the formation of cyclopalladated complexes of 4-aryl-2,1,3-benzothiadiazoles, which serve as emitters in solution at room temperature, demonstrates its importance in organometallic chemistry (Mancilha et al., 2011).
- Fluorescent Probe Development : The compound is involved in the development of fluorescent probes for mercury ion detection, highlighting its application in environmental monitoring and analytical chemistry (Shao et al., 2011).
Pharmaceutical Applications
- Antibacterial Activity : It plays a role in the synthesis of 1,3,4-oxadiazole thioether derivatives, which are assessed for their antibacterial activities, indicating its potential in pharmaceutical research and drug development (Song et al., 2017).
Material Science and Catalysis
- Catalysis and Material Science : The compound is utilized in reactions involving dihalocarbenes with 2-(benzylideneamino)pyridines, leading to the formation of imidazo[1,2-a]pyridines. This showcases its role in catalysis and material science (Khlebnikov et al., 1991).
properties
IUPAC Name |
(6-chloropyridin-3-yl)-(3,5-dimethoxyphenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO3/c1-18-11-5-10(6-12(7-11)19-2)14(17)9-3-4-13(15)16-8-9/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NILABCMIOQJOLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)C2=CN=C(C=C2)Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(3,5-dimethoxybenzoyl)pyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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